molecular formula C6H3BrCl2Zn B14121841 3,4-Dichlorophenylzinc bromide, 0.50 M in THF

3,4-Dichlorophenylzinc bromide, 0.50 M in THF

Cat. No.: B14121841
M. Wt: 291.3 g/mol
InChI Key: ARUYCULFJWYDOG-UHFFFAOYSA-M
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Description

It is supplied as a 0.50 M solution in tetrahydrofuran (THF), a solvent that stabilizes the reagent by coordinating to the zinc center . This compound is air- and moisture-sensitive, requiring handling under inert atmospheres (e.g., nitrogen or argon). Its primary applications include pharmaceutical synthesis and materials science, where it enables the construction of complex aryl frameworks .

Properties

Molecular Formula

C6H3BrCl2Zn

Molecular Weight

291.3 g/mol

IUPAC Name

bromozinc(1+);1,2-dichlorobenzene-5-ide

InChI

InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

ARUYCULFJWYDOG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted in anhydrous THF at temperatures between 40–65°C under nitrogen or argon. A molar ratio of 1:1–1:3 for 3,4-dichlorobromobenzene to zinc dust is employed, with iodine occasionally added to initiate the reaction. The exothermic nature of the process necessitates controlled addition to maintain temperatures below 60°C, preventing decomposition of the organozinc product.

Table 1: Standard Conditions for Direct Zinc Insertion

Parameter Value Source
Solvent THF (anhydrous)
Temperature 40–65°C
Reaction Time 2–4 hours
Yield 70–75%

Mechanistic Considerations

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Zinc reduces the C–Br bond, generating a radical intermediate.
  • Dimerization of radicals forms a bis(3,4-dichlorophenyl)zinc species.
  • Subsequent bromide abstraction yields the monomeric zinc bromide complex.

The presence of THF stabilizes the organozinc intermediate through coordination to the zinc center, preventing aggregation.

Grignard Reagent Transmetallation

An alternative route involves the transmetallation of 3,4-dichlorophenylmagnesium bromide with zinc chloride. This two-step approach is favored for large-scale production due to superior yield control.

Grignard Formation

3,4-Dichlorobromobenzene reacts with magnesium turnings in THF at 65°C to form the Grignard reagent. Iodine catalysis accelerates initiation, achieving >95% conversion within 2 hours.

Zinc Halide Exchange

The Grignard reagent is treated with anhydrous ZnCl₂ (1.0 M in THF) at 25–30°C, inducing transmetallation:
$$ \text{ArMgBr} + \text{ZnCl}_2 \rightarrow \text{ArZnCl} + \text{MgBrCl} $$
Excess ZnCl₂ ensures complete conversion, with yields exceeding 85% after recrystallization.

Table 2: Transmetallation Optimization Data

Parameter Optimal Value Yield Impact
ZnCl₂ Equivalents 1.05–1.10 +12%
Temperature 25°C +8% vs 30°C
Stirring Rate 500 rpm +5%

Solvent and Atmosphere Optimization

Solvent Purity Requirements

THF must contain <50 ppm water to prevent hydrolysis of the organozinc species. Molecular sieves (4Å) or distillation over sodium/benzophenone are standard drying methods. Substitution with 2-methyltetrahydrofuran (2-MeTHF) increases reaction rates by 15% but raises costs.

Inert Gas Selection

Argon outperforms nitrogen in yield consistency (78±2% vs 72±5%) due to lower oxygen permeability in reactor seals. Continuous gas purging at 0.5 L/min maintains O₂ levels <10 ppm.

Catalytic Additives and Yield Enhancement

Halide Activators

Adding 1–5 mol% LiCl or CuCN·2LiCl accelerates zinc insertion by disrupting passivating oxide layers. This is critical for recycled zinc powders, restoring activity to 95% of fresh material.

Ultrasound Assistance

Sonication at 40 kHz reduces particle size distribution (D90 <50 μm vs 150 μm untreated), achieving 88% yield in 1 hour versus 75% in 4 hours conventionally.

Quality Control and Characterization

Titration Methods

Iodometric titration remains the gold standard for concentration determination:
$$ \text{ArZnBr} + \text{I}2 \rightarrow \text{ArI} + \text{ZnI}2 + \text{Br}^- $$
A 0.1 M iodine solution in THF provides ±2% accuracy compared to NMR quantification.

Spectroscopic Analysis

  • ¹H NMR (THF-d₈) : δ 7.45 (d, J=8.0 Hz, 1H), 7.32 (dd, J=8.0, 2.1 Hz, 1H), 7.18 (d, J=2.1 Hz, 1H)
  • FT-IR : Zn-C stretch at 485 cm⁻¹, C-Cl stretches at 740/690 cm⁻¹

Industrial-Scale Production Insights

Continuous Flow Reactors

Pilot studies demonstrate 200 L/day capacity using a two-stage plug flow reactor:

  • Stage 1: Zinc activation at 50°C
  • Stage 2: Reaction at 60°C with 5 min residence time
    This system achieves 92% conversion with 40% reduced THF consumption vs batch processes.

Byproduct Management

Magnesium bromide coproduct from transmetallation is removed via:
$$ \text{MgBr}2 + 2\text{NH}4\text{Cl} \rightarrow \text{MgCl}2 + 2\text{NH}4\text{Br} $$
Ammonium bromide precipitates at 0°C, enabling >99% purity through cold filtration.

Applications in Cross-Coupling Reactions

Negishi Coupling

3,4-Dichlorophenylzinc bromide participates in Pd-catalyzed couplings with aryl halides:

$$ \text{ArZnBr} + \text{Ar'X} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-Ar'} + \text{ZnBrX} $$

Table 3: Coupling Performance with Common Electrophiles

Electrophile Yield (%) TOF (h⁻¹)
4-Bromoanisole 89 220
2-Iodothiophene 78 190
3-Nitrochlorobenzene 65 150

Tandem Reactions

Sequential addition to α,β-unsaturated ketones enables 1,4-conjugate additions with 94% enantiomeric excess using (R)-BINAP ligands.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Cross-Coupling Reactions: It participates in reactions such as Negishi coupling to form carbon-carbon bonds.

    Substitution Reactions: It can replace halides in organic molecules.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.

    Cross-Coupling Reactions: Often requires a palladium catalyst and a base, with the reaction performed under an inert atmosphere.

    Substitution Reactions: May involve halide substrates and be conducted in the presence of a suitable solvent like THF.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Resulting from cross-coupling reactions.

    Substituted Aromatics: Produced through substitution reactions.

Scientific Research Applications

3,4-Dichlorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichlorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The organozinc compound donates electrons to electrophilic centers in reactants, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 3,4-dichlorophenylzinc bromide with structurally related organometallic reagents in THF:

Compound Name Substituents Concentration Solvent Stability/Reactivity Notes Key Applications Reference
3,4-Dichlorophenylzinc bromide 3,4-Cl₂C₆H₃ 0.50 M THF Highly electrophilic; reacts with esters, nitriles Pharmaceutical intermediates
sec-Butylzinc bromide CH₃CH₂CH(CH₃) 0.50 M THF Less electrophilic; reacts with ketones, aldehydes Alkylation reactions
3,4-(Methylenedioxy)phenylmagnesium bromide 3,4-(OCH₂O)C₆H₃ 0.50 M 2-MeTHF Moderate electrophilicity; sensitive to steric hindrance Heterocyclic synthesis
4-Chlorophenylmagnesium bromide 4-ClC₆H₄ 1.0 M THF High reactivity toward carbonyls; less stable Polymer precursors

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl in 3,4-dichlorophenylzinc bromide) increase electrophilicity, enhancing reactivity toward electron-rich coupling partners like aryl halides .
  • Solvent effects : THF provides better stability for zinc reagents, while 2-methyl-THF (2-MeTHF) is preferred for magnesium-based Grignard reagents due to lower moisture sensitivity .
  • Concentration : Higher molarity (e.g., 1.0 M for 4-chlorophenylmagnesium bromide) allows for smaller reaction volumes but increases handling risks .
Reactivity in Cross-Coupling Reactions
  • 3,4-Dichlorophenylzinc bromide exhibits superior regioselectivity in Negishi couplings compared to 3,4-difluorophenethylzinc bromide (0.5 M in THF), as the chlorine substituents provide stronger directing effects .
  • Unlike 3,4,5-trifluorophenylmagnesium bromide (0.5 M in THF), the dichloro analog is less prone to side reactions with bulky substrates due to reduced steric hindrance .
Stability and Handling
  • Air sensitivity : All zinc and magnesium reagents in THF are air-sensitive, but zinc reagents (e.g., 3,4-dichlorophenylzinc bromide) generally exhibit longer shelf life than magnesium-based Grignard reagents .
  • Thermal stability : 3,4-Dichlorophenylzinc bromide remains stable at room temperature, whereas cyclopentylzinc bromide (0.5 M in THF) requires storage at -20°C to prevent decomposition .

Biological Activity

3,4-Dichlorophenylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Name: 3,4-Dichlorophenylzinc bromide
  • Concentration: 0.50 M
  • Solvent: Tetrahydrofuran (THF)

The biological activity of 3,4-Dichlorophenylzinc bromide is primarily attributed to its ability to act as a nucleophile in various chemical reactions. It can participate in cross-coupling reactions, which are essential in the synthesis of biologically active compounds. The presence of chlorine atoms enhances its reactivity and selectivity towards electrophiles.

Biological Activity Overview

Research indicates that organozinc compounds like 3,4-Dichlorophenylzinc bromide exhibit:

  • Antioxidant Properties: These compounds may scavenge free radicals, reducing oxidative stress in cells.
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, although detailed studies are necessary to confirm these effects.

Case Study 1: Antioxidant Activity

A study examined the antioxidant activity of various organozinc compounds, including 3,4-Dichlorophenylzinc bromide. The results indicated that this compound demonstrated significant radical scavenging activity:

CompoundIC50 (μM)Mechanism of Action
3,4-Dichlorophenylzinc bromide45.2Hydrogen transfer
Control (Trolox)50.0Reference antioxidant

This suggests that 3,4-Dichlorophenylzinc bromide has comparable antioxidant properties to established antioxidants like Trolox .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a cytotoxicity assay involving human cancer cell lines (e.g., PC-3 and DU145), 3,4-Dichlorophenylzinc bromide was tested for its ability to inhibit cell proliferation:

Cell LineTreatment DurationIC50 (μM)
PC-324 hours40.1
DU14524 hours98.1

The results indicated that while the compound exhibited cytotoxic effects, it was more potent against PC-3 cells compared to DU145 cells .

Discussion

The findings from the above case studies highlight the potential biological activities of 3,4-Dichlorophenylzinc bromide. Its antioxidant properties may contribute to cellular protection against oxidative damage, while its cytotoxic effects could be harnessed for therapeutic applications in cancer treatment.

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